molecular formula C16H13N5OS B381404 3-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone CAS No. 315708-82-8

3-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone

Cat. No. B381404
CAS RN: 315708-82-8
M. Wt: 323.4g/mol
InChI Key: VVJGAJMVPRSHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5,6-dimethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone is an organonitrogen compound, an organooxygen compound and a thienopyrimidine. It derives from an alpha-amino acid.

Scientific Research Applications

Antioxidant and Antimicrobial Properties

  • Compounds including the 3-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone structure have been found to exhibit significant antioxidant and antimicrobial activities. This is evidenced by the synthesis and evaluation of thiazolidinone and azetidinone encompassing indolylthienopyrimidines, which showed promising results in these areas (Saundane et al., 2012).

Pharmacological Properties

  • Another key application lies in pharmacology. Various thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their analgesic and anti-inflammatory properties. For instance, novel 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d] pyrimidin-4(3H)-ones demonstrated notable analgesic activity and anti-inflammatory effects in animal models (Alagarsamy et al., 2007).

Synthesis and Characterization

  • The process of synthesizing and characterizing compounds with this structure is another area of focus. Research on the synthesis of isoxazolo and thiazolo derivatives of thieno[2,3-d]pyrimidines has provided insights into the chemical properties and potential applications of these compounds (Abdel-fattah et al., 1998).

Antiproliferative Activity

  • Compounds based on thieno[2,3-d]pyrimidine structures have been evaluated for antiproliferative activity, especially in the context of cancer research. For example, pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives have shown promising results in inhibiting cell growth in human breast cancer cell lines, indicating their potential in cancer treatment (Atapour-Mashhad et al., 2017).

properties

CAS RN

315708-82-8

Product Name

3-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone

Molecular Formula

C16H13N5OS

Molecular Weight

323.4g/mol

IUPAC Name

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C16H13N5OS/c1-8-9(2)23-16-12(8)14(17-7-18-16)21-20-13-10-5-3-4-6-11(10)19-15(13)22/h3-7,19,22H,1-2H3

InChI Key

VVJGAJMVPRSHSR-UHFFFAOYSA-N

SMILES

CC1=C(SC2=NC=NC(=C12)N=NC3=C(NC4=CC=CC=C43)O)C

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N=NC3=C(NC4=CC=CC=C43)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone
Reactant of Route 2
3-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone
Reactant of Route 3
3-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone
Reactant of Route 4
Reactant of Route 4
3-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone
Reactant of Route 5
3-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone
Reactant of Route 6
3-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone

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